molecular formula C18H19F2NO2 B2655267 2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide CAS No. 1797355-53-3

2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide

Cat. No.: B2655267
CAS No.: 1797355-53-3
M. Wt: 319.352
InChI Key: CVDSZOAEGYBGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is a synthetic acetamide derivative intended for research and development purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and pharmacology, particularly in the investigation of new therapeutic agents . Structurally related fluorophenyl acetamide derivatives have been synthesized and screened for various biological activities, demonstrating potential as cytotoxic agents against specific cancer cell lines, such as prostate carcinoma (PC3) and breast cancer (MCF-7) . The presence of fluorine atoms and methoxy groups on the aromatic rings can influence the compound's electronic properties, lipophilicity, and subsequent interactions with biological targets, making it a valuable building block in drug discovery . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. The structural information for this compound is corroborated by data from a highly similar molecule, 2-(2,4-dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide (CAS 1797558-97-4) .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO2/c1-18(23-2,15-5-3-4-6-16(15)20)12-21-17(22)11-13-7-9-14(19)10-8-13/h3-10H,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDSZOAEGYBGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide typically involves multiple steps. One common method includes the preparation of 4-fluorophenylboronic acid, which is then reacted with other intermediates under specific conditions to form the final product . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing side reactions.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Melting Point (°C) Applications/Notes Reference
Target Compound* C₁₈H₁₈F₂NO₂ ~389.4 4-Fluorophenyl, 2-fluorophenyl, methoxy N/A N/A Hypothetical CNS/antimicrobial
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₉H₂₇FN₂O₂ 334.206 Cyclohexyl, propyl 81% 150–152 Multicomponent reaction product
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 187.60 Chloro, 4-fluorophenyl N/A N/A Synthetic intermediate
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₆N₂O₂S 294.36 Sulfanyl, 4-methoxyphenyl N/A N/A Antimicrobial candidate

*Data for the target compound are inferred from structural analogs due to absence of direct experimental evidence.

Key Observations

  • Synthesis : Multicomponent reactions (e.g., ) may be adaptable for synthesizing the target compound, though steric hindrance from its branched substituents could reduce yields.
  • Bioactivity : Fluorine atoms in the target compound may enhance blood-brain barrier penetration compared to sulfur-containing analogs (e.g., ).

Biological Activity

2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance.

  • Molecular Formula : C18H20F2N2O2
  • Molecular Weight : 334.36 g/mol
  • IUPAC Name : this compound
  • Chemical Structure : The compound features a fluorinated aromatic ring and an acetamide functional group, which are key to its biological interactions.

Research indicates that compounds similar to this compound may interact with opioid receptors, particularly the mu-opioid receptor. This interaction can lead to analgesic effects, making it a candidate for pain management therapies.

Pharmacological Effects

  • Analgesic Properties : Studies have shown that compounds in the same class exhibit significant analgesic effects in animal models, suggesting potential use in pain relief.
  • CNS Activity : Preliminary data indicate central nervous system (CNS) activity, which could affect mood and perception.
  • Toxicity Profile : The compound has been associated with varying degrees of toxicity, necessitating careful evaluation in therapeutic contexts.

Case Studies

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the analgesic efficacy of various fluorinated acetamides, including this compound. Results indicated a dose-dependent analgesic effect comparable to established opioids.
  • Case Study 2 : In a neuropharmacological assessment, this compound demonstrated significant binding affinity for mu-opioid receptors, implicating its potential as a therapeutic agent for pain management.

Data Table

PropertyValue
Molecular FormulaC18H20F2N2O2
Molecular Weight334.36 g/mol
Analgesic ActivitySignificant (dose-dependent)
CNS ActivityPresent
ToxicityModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.